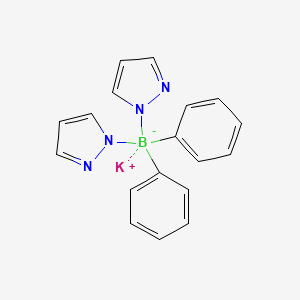
Potassium;diphenyl-di(pyrazol-1-yl)boranuide
描述
Potassium;diphenyl-di(pyrazol-1-yl)boranuide is a chemical compound with the molecular formula C18H16BKN4 and a molecular weight of 338.3 g/mol. This compound is known for its role as a potassium channel blocker, which has significant implications in various physiological and biochemical processes. It is widely used in scientific research due to its unique properties and effects on cellular functions.
准备方法
The synthesis of Potassium;diphenyl-di(pyrazol-1-yl)boranuide involves the reaction of diphenylborinic acid with pyrazole in the presence of potassium hydroxide. The reaction produces this compound as a white solid that is soluble in polar solvents such as water and ethanol. The purity of the compound can be increased by recrystallization from a suitable solvent.
化学反应分析
Potassium;diphenyl-di(pyrazol-1-yl)boranuide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Substitution Reactions: It can undergo substitution reactions, particularly involving the pyrazole rings.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions often involve polar solvents and controlled temperatures.
Major Products: The products of these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrazole rings or the boron center.
科学研究应用
Potassium;diphenyl-di(pyrazol-1-yl)boranuide has been widely used in scientific research due to its ability to block potassium channels. Some of its applications include:
Chemistry: Used to study the role of potassium channels in various chemical processes.
Biology: Investigates the effects of potassium channel blockers on cellular functions, including insulin secretion and neurotransmitter release.
Medicine: Explores potential therapeutic applications, such as treatments for type 2 diabetes and neurological disorders like epilepsy.
Industry: Utilized in research related to cancer and immune cell regulation.
作用机制
Potassium;diphenyl-di(pyrazol-1-yl)boranuide exerts its effects by blocking the activity of potassium channels. It binds to the channel pore, resulting in a decrease in the efflux of potassium ions. This leads to depolarization of the cell membrane, which can cause various physiological and biochemical effects depending on the cell type and the specific potassium channel that is blocked.
相似化合物的比较
Potassium;diphenyl-di(pyrazol-1-yl)boranuide is unique due to its specific structure and mechanism of action. Similar compounds include other potassium channel blockers, such as:
Tetraethylammonium (TEA): A well-known potassium channel blocker with a different structure and mechanism.
4-Aminopyridine (4-AP): Another potassium channel blocker used in research and clinical applications.
Barium ions (Ba²⁺): Inorganic blockers of potassium channels with distinct properties compared to organic compounds like this compound.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and specific applications in research.
属性
IUPAC Name |
potassium;diphenyl-di(pyrazol-1-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BN4.K/c1-3-9-17(10-4-1)19(22-15-7-13-20-22,23-16-8-14-21-23)18-11-5-2-6-12-18;/h1-16H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCWBUCWOFOZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(N3C=CC=N3)N4C=CC=N4.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BKN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Isothiocyanatophenyl)sulfonyl]azepane](/img/structure/B3175294.png)

![1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B3175315.png)
![1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B3175322.png)
![2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3175326.png)
![6-Fluoro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3175330.png)

![1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3175337.png)

![3-[1-(Benzenesulfinyl)propyl]furan](/img/structure/B3175366.png)
![Tert-butyl 4-[5-(2,4-dichlorophenyl)-1-(4-methoxybenzoyl)pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B3175371.png)
![[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B3175380.png)
![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-thiophenesulfonamide](/img/structure/B3175382.png)
![2-chloro-1-[3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazol-1-yl]ethanone](/img/structure/B3175390.png)
